1-(3-Butoxy-4-methoxyphenyl)ethanol
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Overview
Description
1-(3-Butoxy-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.2961 g/mol . It is characterized by the presence of a butoxy group and a methoxy group attached to a phenyl ring, with an ethanol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Butoxy-4-methoxyphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-butoxy-4-methoxybenzaldehyde with a suitable reducing agent to yield the desired ethanol derivative. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Butoxy-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(3-Butoxy-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-butoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Butoxy-3-methoxyphenyl)ethanol: Similar in structure but with different positional isomers of the butoxy and methoxy groups.
3-Isobutoxy-4-methoxyphenethyl alcohol: Another related compound with slight variations in the alkyl chain and functional groups.
Uniqueness
1-(3-Butoxy-4-methoxyphenyl)ethanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Properties
IUPAC Name |
1-(3-butoxy-4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-4-5-8-16-13-9-11(10(2)14)6-7-12(13)15-3/h6-7,9-10,14H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZUFXPFICWUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(C)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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